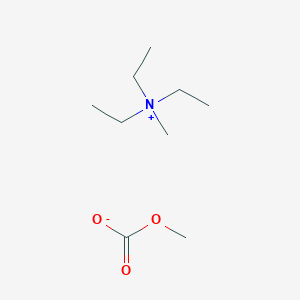

Triethylmethylammonium methyl carbonate

Descripción general

Descripción

Triethylmethylammonium methyl carbonate is a chemical compound with the molecular formula C9H21NO3 . It is used for research and development purposes .

Synthesis Analysis

Triethylmethylammonium methyl carbonate is available as a solution with a concentration of approximately 50% in a mixture of methanol and water (2:3) .

Molecular Structure Analysis

The molecular structure of Triethylmethylammonium methyl carbonate is represented by the molecular formula C9H21NO3 . The molecular weight of this compound is 191.27 g/mol . The InChI representation of this compound is InChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 .

Physical And Chemical Properties Analysis

Triethylmethylammonium methyl carbonate has a molecular weight of 191.27 g/mol . It does not have any hydrogen bond donors but has three hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass of the compound is 191.15214353 g/mol . The topological polar surface area of the compound is 49.4 Ų . The compound has a complexity of 81.8 .

Aplicaciones Científicas De Investigación

Electrochemical Applications :

- Electrical Double Layer Capacitors : Triethylmethylammonium tetrafluoroborate in ethylene carbonate mixed with dimethyl carbonate and other solvents was studied for its electrical characteristics in electrical double layer capacitors (EDLCs) (Jänes & Lust, 2005).

- High Voltage Lithium-Ion Batteries : Methyl phenyl carbonate and diphenyl carbonate were researched as electrolyte additives for high voltage LiNi0.8Mn0.1Co0.1O2/graphite pouch cells, showing improved performance (Qiu et al., 2016).

- Supercapacitor Applications : Different types of room temperature ionic liquids, including triethylsulfonium bis(trifluoromethylsulfonyl)imide, were studied for use in flexible supercapacitors (Wei & Ng, 2009).

Green Chemistry and Catalysis :

- Transesterification Reactions : Metal-free tetramethylammonium methyl carbonate was found effective as a catalyst for transesterification of various esters and alcohols, demonstrating its potential in green chemistry (Hatano et al., 2018).

- Carbomethoxylating Reactions : Methyl phenyl carbonate was investigated as a carbomethoxylating agent of aromatic amines, showing effective results in the presence of group 3 metal triflate catalysts (Distaso & Quaranta, 2004).

- Synthesis of Organic Carbonates : A study demonstrated a safe and mild procedure for synthesizing mixed organic carbonates, avoiding the use of toxic chemicals (Verdecchia et al., 2002).

Ionic Liquids and Lubricants :

- Lubricant Additives : Triethylmethylammonium methyl sulphate, as an ionic liquid additive in poly(ethylene glycol), was investigated for its tribochemical interaction in a steel-ceramic contact (Kronberger et al., 2020).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person .

Propiedades

IUPAC Name |

methyl carbonate;triethyl(methyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQIDJHZYPEFBP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC.COC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452107 | |

| Record name | Triethylmethylammonium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylmethylammonium methyl carbonate | |

CAS RN |

113840-08-7 | |

| Record name | Triethylmethylammonium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)

![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)

![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)